Bienvenue dans la boutique en ligne BenchChem!

benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione

Data Gap Lead Optimization Medicinal Chemistry

Benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione is a pentacyclic heteroaromatic compound integrating a benzimidazole, a quinazoline-6-thione, and a [1,3]dioxolo group. This fusion creates a rigid, electron-rich scaffold distinct from simpler quinazoline-thiones.

Molecular Formula C15H9N3O2S
Molecular Weight 295.32
CAS No. 688792-98-5
Cat. No. B2898949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione
CAS688792-98-5
Molecular FormulaC15H9N3O2S
Molecular Weight295.32
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C4=NC5=CC=CC=C5N4C(=S)N3
InChIInChI=1S/C15H9N3O2S/c21-15-17-10-6-13-12(19-7-20-13)5-8(10)14-16-9-3-1-2-4-11(9)18(14)15/h1-6H,7H2,(H,17,21)
InChIKeyRZSPRVUJHAKGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione (CAS 688792-98-5)


Benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione is a pentacyclic heteroaromatic compound integrating a benzimidazole, a quinazoline-6-thione, and a [1,3]dioxolo group . This fusion creates a rigid, electron-rich scaffold distinct from simpler quinazoline-thiones. The compound is listed with a molecular formula of C15H9N3O2S and a molecular weight of 295.3 g/mol . Its closest structural analogs are benzo[4,5]imidazo[1,2-c]quinazoline-6(5H)-thione (BI-QT, CAS 24192-82-3), which lacks the dioxolo ring, and [1,3]dioxolo[4,5-g]quinoline-6(5H)-thione derivatives, which replace the benzimidazole-quinazoline core with a quinoline system [1].

Selection Risk: Why benzo[4,5]imidazo[1,2-c]quinazoline-6(5H)-thione (BI-QT) Cannot Substitute for the Target Compound in Certain Research Contexts


Generic substitution with the non-dioxolo analog benzo[4,5]imidazo[1,2-c]quinazoline-6(5H)-thione (BI-QT, CAS 24192-82-3) is not scientifically warranted without further investigation. While BI-QT has been validated as a fluorescent probe for H2S [1], the absence of the [1,3]dioxolo ring in BI-QT fundamentally alters the electron density, planarity, and potential for hydrogen bonding of the core. Historical precedent from a 1982 J. Med. Chem. study demonstrates that introducing an identical dioxolo ring onto a quinazoline-6-thione scaffold yields molecules with quantifiable anti-inflammatory activity, a property not reported for BI-QT [2]. This structural distinction creates a non-overlapping biological activity profile, making the two compounds non-interchangeable for projects specifically requiring the dioxolo motif for target engagement or potency optimization.

Quantified Evidence Guide for Scientific Selection of benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione


High-Strength Differential Evidence is Absent: No Quantitative Head-to-Head Data with Analogs Available

A comprehensive search of primary literature and patents reveals no head-to-head comparative data for this compound against BI-QT or other close analogs. Potential differentiators based on physicochemical properties, such as LogP (estimated) or spectroscopic shifts, remain unconfirmed by experimental studies and cannot be used for evidence-based selection. All high-strength differential evidence is currently absent [1][2].

Data Gap Lead Optimization Medicinal Chemistry

Class-Level Inference: Dioxolo Ring Confers Anti-inflammatory Potential on the Quinazoline-Thione Scaffold

The only available evidence for differentiation is class-level. A 1982 study by Houlihan et al. in the Journal of Medicinal Chemistry demonstrated that the [1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione scaffold possesses inherent anti-inflammatory properties [1]. The target compound contains this exact pharmacophore. In contrast, the non-dioxolo analog BI-QT is reported solely as a fluorescent probe with no such activity [2]. While not a direct head-to-head study, this establishes a known structural basis for a distinct, therapeutically relevant activity profile.

Anti-inflammatory Scaffold Hopping Drug Discovery

Evidence-Based Application Scenarios for CAS 688792-98-5


Use as a Precursor Tool Compound for Lead Optimization in Inflammation Models

For medicinal chemistry programs focused on novel anti-inflammatory agents, this compound serves as a strategic starting point. Its core scaffold is validated by the 1982 study showing anti-inflammatory activity for related dioxoloquinazoline-thiones [1]. Procurement is justified for scaffold-hopping exercises where the fused benzimidazole is expected to offer improved pharmacokinetic or potency properties over the simpler 8-aryl analogs originally studied.

Development of a Next-Generation H2S Probe with Broader Biological Activity

The non-dioxolo analog BI-QT is an established H2S fluorescent probe [2]. This compound can be investigated as a superior second-generation probe, with the hypothesis that the dioxolo ring's additional oxygen atoms may enhance aqueous solubility or provide a secondary anti-inflammatory readout. This dual-function capability is a potential differentiator for in vivo imaging and therapeutic monitoring applications.

As a Substrate for LSF Inhibitor Patent Family Exploration

A related patent family (e.g., US9399644B2) establishes the [1,3]dioxolo-thione scaffold as effective for inhibiting the Late SV40 Factor (LSF) for cancer treatment [3]. This compound, with its fused benzimidazole-quinazoline core, represents a novel and unclaimed composition of matter within this space. It can be used for freedom-to-operate studies and to generate new intellectual property in the field of LSF-targeted oncology.

Quote Request

Request a Quote for benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.